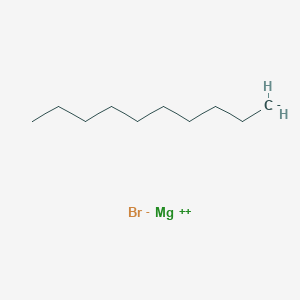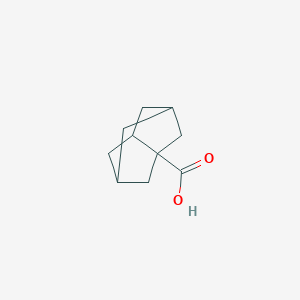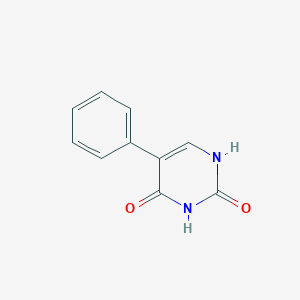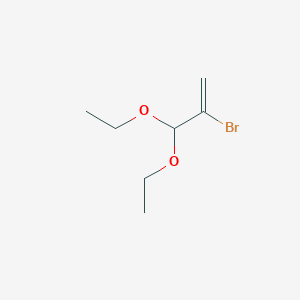
2-Bromopropenal diethyl acetal
Vue d'ensemble
Description
2-Bromopropenal diethyl acetal is a compound that is related to various research areas, including the synthesis of pharmaceuticals and the study of chemical reactions. Although the provided papers do not directly discuss 2-Bromopropenal diethyl acetal, they do provide insights into the behavior of similar compounds, which can be used to infer properties and reactivity patterns of 2-Bromopropenal diethyl acetal.
Synthesis Analysis
The synthesis of related acetals has been explored in several studies. For instance, diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate was synthesized and used as a precursor for further nucleophilic substitution reactions to produce a variety of azulene derivatives . Similarly, acetals of 2-propylpentanal were synthesized and investigated for their potential as prodrugs, converting into valproic acid in vitro . These studies suggest that the synthesis of 2-Bromopropenal diethyl acetal would likely involve similar strategies, such as the use of bromine-containing precursors and nucleophilic agents.
Molecular Structure Analysis
The molecular structure of acetals is characterized by the presence of an acetal functional group, which is a carbon atom connected to two ether groups (alkoxy groups) and one alkyl or aryl group. The structure of 2-Bromopropenal diethyl acetal would include a bromine atom attached to the second carbon of the propenal chain, with diethyl acetal groups likely at the terminal end. The presence of the bromine atom could influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
Acetals, including those similar to 2-Bromopropenal diethyl acetal, are known to undergo various chemical reactions. For example, the metabolic conversion of acetals to carboxylic acids has been demonstrated, which involves cytochrome P-450 mediated reactions . Additionally, acetals can participate in cyclization reactions to form heterocyclic compounds, as shown in the synthesis of thiophenes from mixed acetals derived from β-oxodithioates and bromoacetaldehyde acetal . These reactions highlight the potential versatility of 2-Bromopropenal diethyl acetal in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetals are influenced by their molecular structure. Acetals are generally stable under neutral conditions but can be hydrolyzed in acidic environments. The rearrangement of acetals can be catalyzed by Lewis acids, as seen in the rearrangement of 2-bromopropiophenone ethylene acetal to 2-hydroxyethyl 2-phenylpropanoate . The presence of a bromine atom in 2-Bromopropenal diethyl acetal would likely make it more reactive towards nucleophilic substitution reactions, as bromine is a good leaving group . The physical properties such as boiling point, melting point, and solubility would depend on the specific structure and substituents present in the molecule.
Applications De Recherche Scientifique
Synthesis of Conjugated Dienals : 2-Bromopropenal diethyl acetal can be used in the palladium-catalyzed synthesis of conjugated dienals, a process important in organic chemistry for creating complex molecular structures (Lee & Kim, 1984).
Production of Valproic Acid : This chemical is a potential precursor for valproic acid, an anticonvulsant medication. It undergoes metabolic conversion in the liver, demonstrating the possibility of using acetals as precursors of acidic drugs (Vicchio & Callery, 1989).
Synthesis of Disaccharides : It's used in the condensation process to synthesize disaccharides for studying the carbohydrate fragments in glycoproteins and glycolipids (Shaban & Jeanloz, 1971).
In Organic Synthesis : It serves as a reactant in various organic synthesis processes, such as the synthesis of diethyl 2-(cyclohexylamino)vinylphosphonate, indicating its role in creating complex organic compounds (Nagata, Wakabayashi, & Hayase, 2003).
Synthesis of Ethyl 3-Fluoroacrylate : This compound is used in the synthesis of ethyl 3-fluoroacrylate, showcasing its utility in developing fluorinated organic compounds (Wakselman, Molines, & Tordeux, 2000).
Cinnamaldehyde Synthesis : It plays a role in the palladium-catalyzed synthesis of cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides, useful in flavor and fragrance industries (Battistuzzi, Cacchi, & Fabrizi, 2003).
Potential Application in Drug Delivery : Acetals, including 2-Bromopropenal diethyl acetal, could be used as pH-sensitive linkages for drug delivery, allowing for selective release of therapeutics in specific body environments (Gillies, Goodwin, & Fréchet, 2004).
Synthesis of HIV Treatment Agents : It has been used in the synthesis of novel 2′,3′-dideoxynucleosides as potential anti-HIV agents (Bamford, Humber, & Storer, 1991).
Safety And Hazards
2-Bromopropenal diethyl acetal is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2) and serious eye damage (Category 1) . It may also cause respiratory irritation (Category 3) . It is advised to handle this compound with care and appropriate safety measures should be taken to prevent accidental exposure.
Propriétés
IUPAC Name |
2-bromo-3,3-diethoxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLKZHRHQPEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=C)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473130 | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropenal diethyl acetal | |
CAS RN |
17592-40-4 | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopropenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



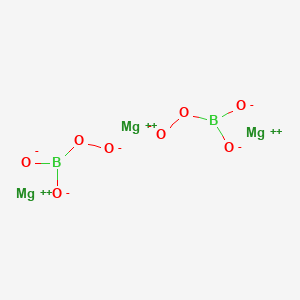




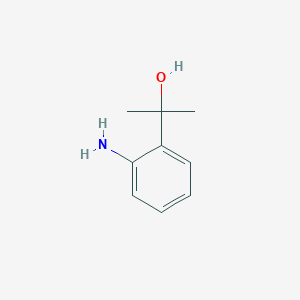
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
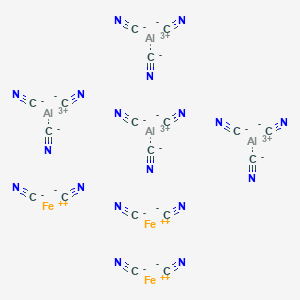

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
